molecular formula C10H15NO B1326465 3-Isopropyl-2-methoxyaniline CAS No. 723334-17-6

3-Isopropyl-2-methoxyaniline

Cat. No. B1326465
CAS RN: 723334-17-6
M. Wt: 165.23 g/mol
InChI Key: RXCDLZYADCEBFO-UHFFFAOYSA-N
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Description

The compound 3-Isopropyl-2-methoxyaniline is not directly studied in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior and characteristics of similar compounds. For instance, the first paper discusses 3-methoxyaniline (3MOA), which shares the methoxyaniline component with 3-Isopropyl-2-methoxyaniline, although it lacks the isopropyl group .

Synthesis Analysis

The papers provided do not directly address the synthesis of 3-Isopropyl-2-methoxyaniline. However, the synthesis of related compounds is discussed. For example, the synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide and its derivatives is described, which involves multiple steps including the use of sodium, acetic anhydride, and thionyl chloride to achieve the final product with a high yield and purity . This information could be extrapolated to hypothesize potential synthetic routes for 3-Isopropyl-2-methoxyaniline, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of 3-methoxyaniline has been studied using spectroscopic methods and computational models. The ground-state geometry, vibrational frequencies, and NMR chemical shifts were calculated using Hartree–Fock and density functional theory methods. The study provides detailed insights into the vibrational modes and electronic properties of the molecule, which could be relevant when considering the structure of 3-Isopropyl-2-methoxyaniline .

Chemical Reactions Analysis

The provided papers do not discuss chemical reactions specific to 3-Isopropyl-2-methoxyaniline. However, the synthesis paper outlines a series of reactions to produce a benzimidazole derivative, which includes steps such as halogenation and condensation. These reactions are indicative of the types of chemical transformations that can be applied to methoxy-substituted compounds, potentially informing the reactivity of 3-Isopropyl-2-methoxyaniline .

Physical and Chemical Properties Analysis

The spectroscopic study of 3-methoxyaniline reveals its physical and chemical properties, such as vibrational frequencies, UV and NMR spectra, and nonlinear optical behavior. The electric dipole moment and hyperpolarizability values were computed, suggesting that the molecule may exhibit microscopic NLO behavior. These properties are crucial for understanding the behavior of similar compounds like 3-Isopropyl-2-methoxyaniline under various conditions .

Scientific Research Applications

1. Role in Aroma and Flavor of Vegetables

3-Isopropyl-2-methoxyaniline, as part of the 3-alkyl-2-methoxypyrazines, has been identified in various raw vegetables. It contributes to the aroma and flavor profiles of these foods. A study conducted by Murray and Whitfield (1975) in the Journal of the Science of Food and Agriculture detailed the occurrence and relative amounts of this compound in a broad selection of vegetables, emphasizing its significant role in food science (Murray & Whitfield, 1975).

2. Influence in Wine Quality

Research has shown that 3-Isopropyl-2-methoxyaniline affects the sensory attributes of wines. In a study by Pickering et al. (2006) published in the International Journal of Food Science and Technology, they evaluated the effectiveness of various treatments in reducing the concentration of this compound in wine. Their findings indicate that certain treatments, like activated charcoal and deodorized oak chips, can lower its concentration, thus impacting the wine's sensory characteristics (Pickering et al., 2006).

3. Analytical Methods in Wine

Lopez et al. (2011) in the Journal of Chromatography A developed a new method for analyzing 3-Isopropyl-2-methoxyaniline in wine. This method involves solid-phase extraction and gas chromatography, highlighting the compound's relevance in analytical chemistry, particularly in the context of wine analysis (Lopez et al., 2011).

4. Impact on Wine Closure and Packaging

A study by Blake et al. (2009) in the Journal of Agricultural and Food Chemistry investigated the effects of various wine closures and packaging on the concentration of 3-Isopropyl-2-methoxyaniline in wine. This study provides insights into how packaging materials can influence the sensory properties of wine by affecting the concentration of key compounds like 3-Isopropyl-2-methoxyaniline (Blake et al., 2009).

5. Role in Determining Wine Aroma

The presence of 3-Isopropyl-2-methoxyaniline in wine is a critical factor in defining its aroma. A study by Sala et al. (2000) in the Journal of Chromatography A described a method for determining this compound in musts (grape juice before fermentation), emphasizing its importance in the early stages of wine production and its impact on the final product's aroma profile (Sala et al., 2000).

6. Application in Synthesis of Chemical Compounds

2,2,3-Tribromopropanal is used in the transformation of 4-methoxyanilines, which include 3-Isopropyl-2-methoxyaniline, into various chemical compounds. This process, outlined by Lamberth et al. (2014) in Synlett, demonstrates the compound's utility in synthetic chemistry, particularly in creating diverse chemical structures (Lamberth et al., 2014).

7. Study of Taste and Odour Contaminants in Water

Research by Ligor and Buszewski (2006) in the Polish Journal of Environmental Studies explored the role of 3-Isopropyl-2-methoxyaniline in contributing to taste and odor contaminants in surface water. This highlights its significance in environmental science, particularly in understanding the impact of certain compounds on water quality (Ligor & Buszewski, 2006).

Safety and Hazards

3-Isopropyl-2-methoxyaniline should be handled with care. It is recommended to keep the compound in a dark place, under an inert atmosphere, and at room temperature . Safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

properties

IUPAC Name

2-methoxy-3-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)8-5-4-6-9(11)10(8)12-3/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCDLZYADCEBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646795
Record name 2-Methoxy-3-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyl-2-methoxyaniline

CAS RN

723334-17-6
Record name 2-Methoxy-3-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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